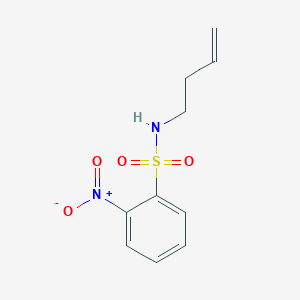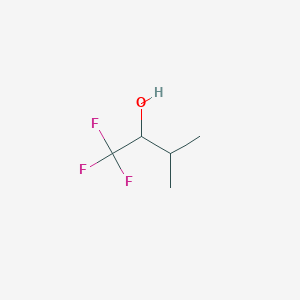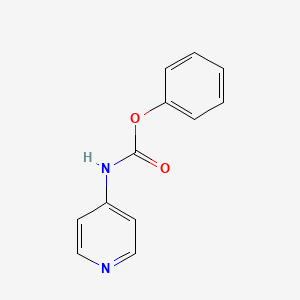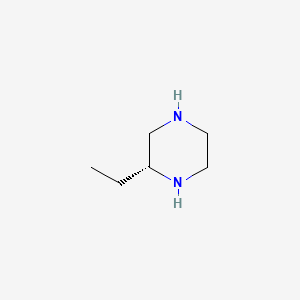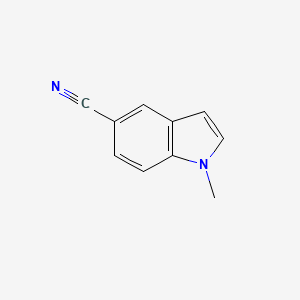
(2S,4S)-1-Benzyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate
Übersicht
Beschreibung
“(2S,4S)-1-Benzyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate”, also known as benzylflurodicarboxylate, is a chemical compound with potential applications in various fields of research and industry. It has a molecular formula of C14H16FNO4 and a molecular weight of 281.28 g/mol .
Synthesis Analysis
The synthesis of this compound involves the use of diethylamino-sulfur trifluoride in dichloromethane at temperatures ranging from -78 to 25℃ for 18 hours under an inert atmosphere . The mixture is then quenched with saturated aqueous NaHCO3 at 0C, and extracted with dichloromethane twice. The organic phase is washed with saturated aqueous NaCl, dried over anhydrous Na2SO4, filtered and the filtrate is concentrated in vacuo at 45 C. The residue is purified by flash column chromatography eluted with Pet. Ether/EtOAc (1/0 to 4/1) to give N-carboxybenzyl-cis-4-fluor-L-methylprolinate .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C14H16FNO4 . Unfortunately, the specific details about the molecular structure are not available in the search results.Physical And Chemical Properties Analysis
This compound has a molecular weight of 281.28 g/mol . It has a boiling point of 382.901°C at 760 mmHg . The compound should be stored sealed in a dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Medicinal Intermediates
(2S,4S)-1-Benzyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate and its derivatives are primarily used in the synthesis of various intermediates for medicinal chemistry. For instance, 4-fluoropyrrolidine derivatives have applications as dipeptidyl peptidase IV inhibitors. N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, synthesized from (2S,4R)-4-hydroxyproline, are transformed into valuable intermediates such as carboxamides, Weinreb amide, carboxylate methyl esters, and carbonitriles. The fluorination process and synthesis methodologies significantly reduce the steps needed in the preparation of these derivatives for medicinal applications (Singh & Umemoto, 2011).
Neuroprotective Properties
A specific analogue of (2S,4S)-1-Benzyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate, 2R,4R-APDC, is known for its neuroprotective properties. It acts as an agonist for metabotropic glutamate receptor subtypes mGlu2 and mGlu3, offering protection against excitotoxic neuronal death in murine cortical cultures. This characteristic encourages the development of potent, selective, and systemically active mGlu2/3 receptor agonists as neuroprotective drugs (Battaglia et al., 1998).
Ligand Development for Metabotropic Glutamate Receptors
The compound is also important in the development of ligands for metabotropic glutamate receptors (mGluRs). For instance, the synthesis of the 1-benzyl derivative of (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid, starting from cis-4-hydroxy-D-proline, has been explored. This compound exhibits good mGluR6 selectivity, making it a potentially valuable tool in pharmacological research (Tueckmantel et al., 1997).
Design and Synthesis in Histamine H3 Receptor Antagonists
The compound and its analogues are used in the design and synthesis of histamine H3 receptor antagonists. For example, certain derivatives have shown good affinity for H3 receptors in vitro, good selectivity, and desirable pharmacokinetic properties. These compounds have potential as orally potent and selective H3R antagonists (Gao et al., 2015).
Large-Scale Synthesis from L-Aspartic Acid
The compound is also synthesized on a large scale from L-aspartic acid. This method involves a series of steps like methylation, reduction, hydrogenolysis, and protection, leading to the efficient production of the target compound. Such large-scale syntheses are crucial for making the compound readily available for further research and application (Yoshida et al., 1996).
Eigenschaften
IUPAC Name |
1-O-benzyl 2-O-methyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO4/c1-19-13(17)12-7-11(15)8-16(12)14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPGMTFRBRCTSR-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1C(=O)OCC2=CC=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70469847 | |
| Record name | 1-Benzyl 2-methyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70469847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-1-Benzyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate | |
CAS RN |
72180-14-4 | |
| Record name | 1-Benzyl 2-methyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70469847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

